molecular formula C35H58O9 B040751 Bafilomycin A CAS No. 116764-51-3

Bafilomycin A

Cat. No. B040751
CAS RN: 116764-51-3
M. Wt: 622.8 g/mol
InChI Key: XDHNQDDQEHDUTM-XJKSCTEHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bafilomycin A is a macrolide antibiotic that has been widely used in scientific research due to its unique mechanism of action. It was first isolated from Streptomyces griseus in 1985 and has since been studied extensively. This compound has been found to be a potent inhibitor of vacuolar-type H+-ATPases, which are important for maintaining the pH gradient across cellular membranes.

Scientific Research Applications

Bafilomycin A has been used in a variety of scientific research applications due to its ability to inhibit vacuolar-type H+-ATPases. These applications include:
1. Study of autophagy: Autophagy is a cellular process that involves the degradation of damaged or unnecessary cellular components. This compound has been used to study the role of vacuolar-type H+-ATPases in autophagy.
2. Study of lysosomal function: Lysosomes are organelles that are important for the degradation of cellular waste. This compound has been used to study the role of vacuolar-type H+-ATPases in lysosomal function.
3. Study of cancer: this compound has been shown to have anti-cancer properties by inhibiting the acidification of the tumor microenvironment.

Mechanism of Action

Bafilomycin A is a potent inhibitor of vacuolar-type H+-ATPases. These enzymes are responsible for pumping protons across cellular membranes, creating a pH gradient that is important for a variety of cellular processes. This compound binds to the proton channel of vacuolar-type H+-ATPases, preventing the flow of protons and disrupting the pH gradient.
Biochemical and Physiological Effects:
The inhibition of vacuolar-type H+-ATPases by this compound has a variety of biochemical and physiological effects. These effects include:
1. Inhibition of autophagy: Autophagy requires an acidic environment for the degradation of cellular components. The inhibition of vacuolar-type H+-ATPases by this compound prevents the acidification of the autophagosome, inhibiting autophagy.
2. Inhibition of lysosomal function: Lysosomes require an acidic environment for the degradation of cellular waste. The inhibition of vacuolar-type H+-ATPases by this compound prevents the acidification of lysosomes, inhibiting their function.
3. Inhibition of tumor growth: Tumor cells require an acidic microenvironment for their growth and survival. The inhibition of vacuolar-type H+-ATPases by this compound prevents the acidification of the tumor microenvironment, inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

Bafilomycin A has several advantages and limitations for lab experiments. These include:
Advantages:
1. Specificity: this compound specifically inhibits vacuolar-type H+-ATPases, allowing researchers to study the role of these enzymes in cellular processes.
2. Potency: this compound is a potent inhibitor of vacuolar-type H+-ATPases, allowing researchers to achieve significant inhibition with low concentrations.
3. Availability: this compound is commercially available, making it easy for researchers to obtain.
Limitations:
1. Toxicity: this compound can be toxic to cells at high concentrations, limiting its use in some experiments.
2. Non-specific effects: this compound can have non-specific effects on cellular processes, making it difficult to interpret results.
3. Cost: this compound can be expensive, limiting its use in some experiments.

Future Directions

There are several future directions for the study of bafilomycin A. These include:
1. Development of more potent inhibitors: While this compound is a potent inhibitor of vacuolar-type H+-ATPases, there is a need for even more potent inhibitors to study the role of these enzymes in cellular processes.
2. Study of other cellular processes: While this compound has been extensively studied in the context of autophagy, lysosomal function, and cancer, there may be other cellular processes that are affected by inhibition of vacuolar-type H+-ATPases.
3. Development of new applications: this compound has primarily been used in basic research, but there may be opportunities for its use in clinical applications, such as cancer treatment.
In conclusion, this compound is a macrolide antibiotic that has been widely used in scientific research due to its unique mechanism of action. It inhibits vacuolar-type H+-ATPases, which are important for maintaining the pH gradient across cellular membranes. This compound has been used to study autophagy, lysosomal function, and cancer. It has several advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

Bafilomycin A is a complex molecule that is difficult to synthesize. The original isolation of this compound was from Streptomyces griseus, and subsequent studies have shown that it is also produced by other Streptomyces species. However, the yield of this compound from these sources is low, and the purification process is time-consuming. Therefore, chemical synthesis has been developed as an alternative method to produce this compound. The most common method involves the use of a macrolactonization reaction, which combines a polyketide intermediate with a lactone ring.

properties

CAS RN

116764-51-3

Molecular Formula

C35H58O9

Molecular Weight

622.8 g/mol

IUPAC Name

(3Z,5E,7R,8S,9R,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

InChI

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/b14-12+,20-13+,21-16+,29-17-/t22-,23-,24+,25+,26+,27-,28+,30+,31-,32-,33-,35-/m1/s1

InChI Key

XDHNQDDQEHDUTM-XJKSCTEHSA-N

Isomeric SMILES

C[C@@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)/C

SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C

Other CAS RN

116764-51-3

Pictograms

Irritant

synonyms

bafilomycin A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.